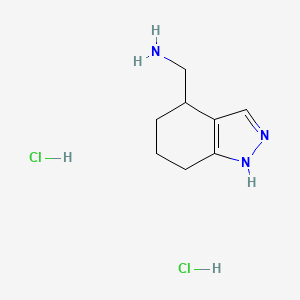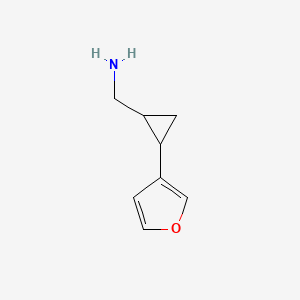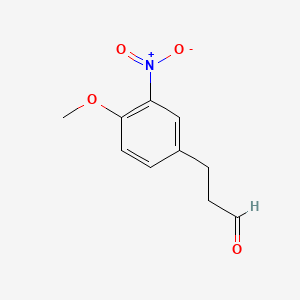
(1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride is an organic compound with the molecular formula C11H21ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride typically involves the reaction of cyclopentylmethanol with isobutyl chloroformate to form the corresponding isobutoxymethyl derivative. This intermediate is then treated with methanesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and a base such as pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different derivatives.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are often used to maintain the reactivity of the compound.
Catalysts: Bases like pyridine or triethylamine are frequently employed to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Aplicaciones Científicas De Investigación
(1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: The compound is used in the development of drug candidates and in the synthesis of active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. These reactions are often facilitated by the presence of a base, which helps to deprotonate the nucleophile and enhance its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylmethanesulfonyl chloride: Similar in structure but lacks the isobutoxymethyl group.
Isobutoxymethylsulfonyl chloride: Similar in structure but lacks the cyclopentyl group.
Methanesulfonyl chloride: A simpler sulfonyl chloride without the cyclopentyl or isobutoxymethyl groups.
Uniqueness
(1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride is unique due to the presence of both the cyclopentyl and isobutoxymethyl groups, which confer specific reactivity and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and enhance its utility in various applications.
Propiedades
Fórmula molecular |
C11H21ClO3S |
|---|---|
Peso molecular |
268.80 g/mol |
Nombre IUPAC |
[1-(2-methylpropoxymethyl)cyclopentyl]methanesulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-10(2)7-15-8-11(5-3-4-6-11)9-16(12,13)14/h10H,3-9H2,1-2H3 |
Clave InChI |
QTRJZXGQHFCBAC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COCC1(CCCC1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B15309441.png)
![3-(5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B15309448.png)
![1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B15309462.png)
![n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15309465.png)






![Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride](/img/structure/B15309514.png)

